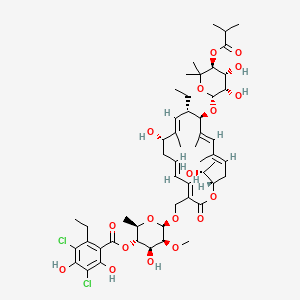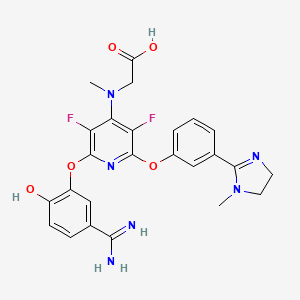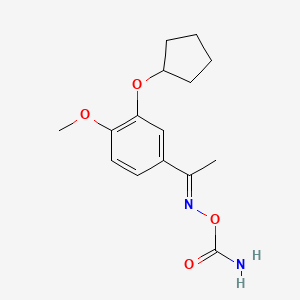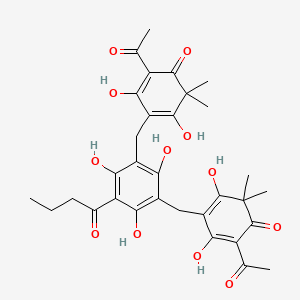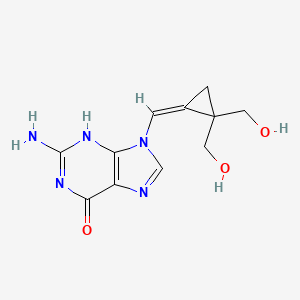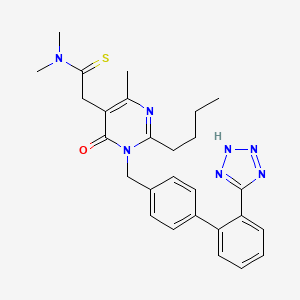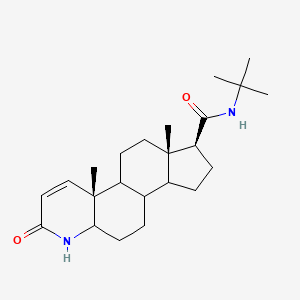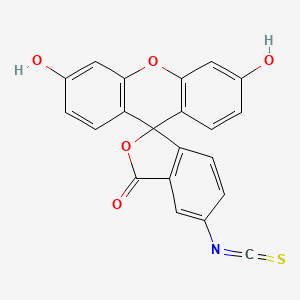
FITC (Fluorescein 5-isothiocyanate)
Vue d'ensemble
Description
Fluorescein 5-isothiocyanate, also known as FITC, is a derivative of fluorescein used in a wide range of applications including flow cytometry . It is a weakly acidic hydroxyxanthene with a moderately sized, nonplanar aromatic system . The molecule is functionalized with an isothiocyanate reactive group (−N=C=S), replacing a hydrogen atom on the bottom ring of the structure .
Synthesis Analysis
FITC was first prepared as hydrochloride in 1958 by the reaction of aminofluorescein and thiophosgene in acetone . An improved method of synthesis of a chromatographically pure fluorescein-5-isothiocyanate nanomarker for labeling immunoglobulins has been developed . A unique method of synthesis of 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate, was also developed .
Molecular Structure Analysis
The molecular formula of FITC is C21H11NO5S . It is typically available as a mixture of isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) .
Chemical Reactions Analysis
FITC reacts with nucleophiles including amine and sulfhydryl groups on proteins . It has been used for fluorescent labelling of amino acids and proteins .
Physical And Chemical Properties Analysis
FITC has a molar mass of 389.38 g/mol . Other properties listed for this fluorescent dye include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient and quantum yield .
Applications De Recherche Scientifique
Fluorescent Probing and pH Measurement
FITC is widely used as a fluorescent marker in biology and medicine, particularly for labeling proteins, including antibodies. Its ability to act as a pH indicator has been utilized in biological materials for intracellular and intraorganellar pH measurement (Lanz, Gregor, Slavik, & Kotyk, 1997).
Peptide and Protein Labeling
FITC is extensively used to label peptides and proteins. Its application in solid-phase peptide synthesis, however, is restricted due to challenges like cyclization and removal of the last amino acid under certain conditions. These issues can be mitigated by using spacers or non-acidic cleavage methods (Jullian et al., 2009).
Identification and Conformational Changes in Proteins
FITC has been used to selectively label specific proteins and study their properties. For example, it aided in identifying the rabbit intestinal brush-border imino carrier, observing the effect of ions on fluorescein quenching, and understanding protein conformational changes (Wright & Peerce, 1984).
Chemical Modification Studies
FITC's role in modifying lysine residues of receptors, such as the strychnine-sensitive glycine receptor, has been explored. It specifically affects the interaction of glycine with its binding site, providing insights into receptor structure and function (Ruiz Gomez et al., 1989).
Diversification and Stability in Bioconjugation
FITC's use in bioconjugation is highlighted in works focusing on overcoming challenges related to the diversification and stability of isothiocyanate-based reagents. Innovative methods for the in situ formation of isothiocyanate conjugates have been developed, enhancing FITC's application in fluorescence labeling of proteins and living cells (Fredy et al., 2019).
Fluorescent Properties Enhancement
Research aimed at enhancing FITC's fluorescent properties has been conducted. For instance, the synthesis of 2′,7′-dichloride-5(6)-fluorescein isothiocyanate, which showed superior fluorescent properties compared to FITC, demonstrates efforts to improve FITC’s applicability in fluorescence studies (Li-gong, 2006).
Capillary Electrophoresis and Rapid Analysis
FITC-labeled compounds have been separated rapidly and efficiently using capillary zone electrophoresis. This method, which combines high electric fields with a unique optical-gating injection system, showcases FITC's utility in rapid analytical applications (Moore & Jorgenson, 1993).
Safety And Hazards
Orientations Futures
FITC has been extensively used for attaching a fluorescent moiety to proteins, antibodies, and lectins through an amine group . The strong fluorescence of conjugates in the range of the maximum human visual sensitivity, different fluorescence and autofluorescence colors of microorganisms and tissues, as well as ability to dissolve in weakly alkaline make Fluorescein-5-Isothiocyanate (FITC) raise it to the first place among known protein biomarkers . This suggests that FITC will continue to be a valuable tool in various fields of research and diagnostics.
Propriétés
IUPAC Name |
3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMNJMPURVTYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63469-13-6 (hydrochloride) | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892440 | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Fluorescein-5-isothiocyanate | |
CAS RN |
3326-32-7 | |
| Record name | Fluorescein 5-isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorescein-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


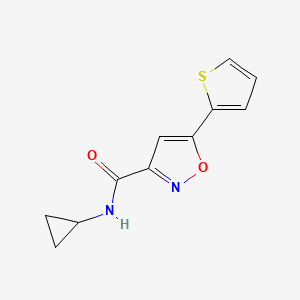
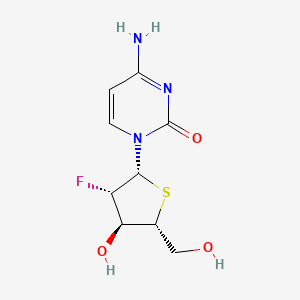
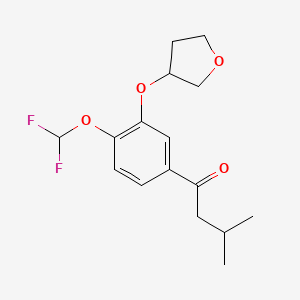
![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

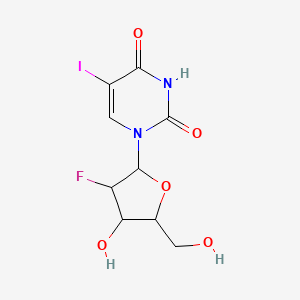
![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)
